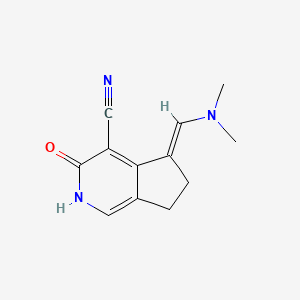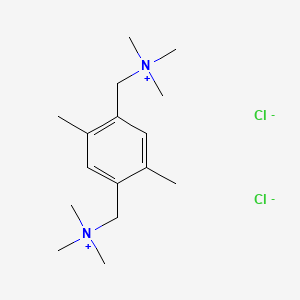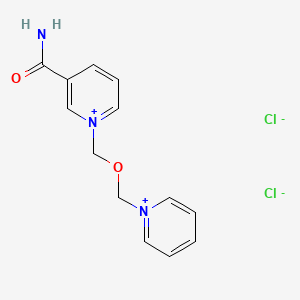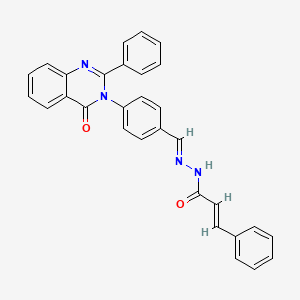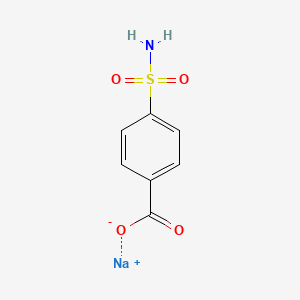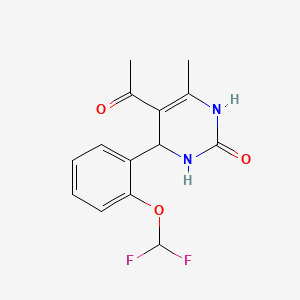
2-((4-Methylphenyl)imino)-3-(4-morpholinylmethyl)-5-(phenylmethylene)-4-thiazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-Methylphenyl)imino)-3-(4-morpholinylmethyl)-5-(phenylmethylene)-4-thiazolidinone is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring, a morpholine moiety, and various aromatic groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methylphenyl)imino)-3-(4-morpholinylmethyl)-5-(phenylmethylene)-4-thiazolidinone typically involves multiple steps. One common method includes the condensation of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidinone ring. The final step involves the reaction of the thiazolidinone with morpholine and benzaldehyde to introduce the morpholinylmethyl and phenylmethylene groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Industrial methods may also involve the use of catalysts to enhance reaction rates and efficiency.
化学反应分析
Types of Reactions
2-((4-Methylphenyl)imino)-3-(4-morpholinylmethyl)-5-(phenylmethylene)-4-thiazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions often require catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-((4-Methylphenyl)imino)-3-(4-morpholinylmethyl)-5-(phenylmethylene)-4-thiazolidinone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to microbial enzymes, disrupting their function and leading to antimicrobial activity. In cancer cells, it may interfere with signaling pathways, inducing apoptosis or inhibiting cell proliferation.
相似化合物的比较
Similar Compounds
2-((4-Methylphenyl)imino)-3-(4-morpholinylmethyl)-5-(phenylmethylene)-4-thiazolidinone: Unique due to its specific combination of functional groups and structural features.
Thiazolidinones: A class of compounds with a thiazolidinone ring, known for various biological activities.
Morpholine derivatives: Compounds containing a morpholine ring, often studied for their pharmacological properties.
Uniqueness
This compound stands out due to its unique combination of a thiazolidinone ring, morpholine moiety, and aromatic groups
属性
CAS 编号 |
110821-49-3 |
|---|---|
分子式 |
C22H23N3O2S |
分子量 |
393.5 g/mol |
IUPAC 名称 |
(5E)-5-benzylidene-2-(4-methylphenyl)imino-3-(morpholin-4-ylmethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H23N3O2S/c1-17-7-9-19(10-8-17)23-22-25(16-24-11-13-27-14-12-24)21(26)20(28-22)15-18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3/b20-15+,23-22? |
InChI 键 |
RVYUKGXEYVOMLD-COSNONQRSA-N |
手性 SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=CC=C3)/S2)CN4CCOCC4 |
规范 SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=CC=C3)S2)CN4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


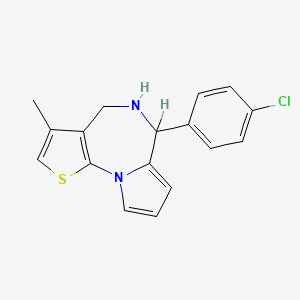

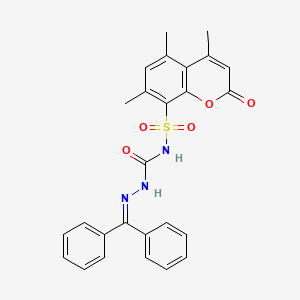
![3-benzylsulfanyl-9-chloro-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12745643.png)
![(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12745648.png)
